molecular formula C15H19N3O4 B2495939 1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396872-97-1

1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2495939
CAS No.: 1396872-97-1
M. Wt: 305.334
InChI Key: OVNSJAVZTAIPNC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a 3-methyl-1,2-oxazole-substituted ethyl chain. The compound’s structure combines aromatic methoxy groups, a urea moiety, and a heterocyclic oxazole ring, which are common pharmacophores in medicinal chemistry. The urea group may facilitate hydrogen bonding, while the oxazole ring contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNSJAVZTAIPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MZO-2 (Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate)

  • Structural Features :
    • Phenyl Substituents : 2,4-Dimethoxy (vs. 2,3-dimethoxy in the target compound).
    • Oxazole Substituent : 3-Methyl (shared with the target compound).
    • Functional Groups : Ethanimidate and carbamoyl groups (vs. urea in the target).
  • Biological Activity :
    • Demonstrated anti-inflammatory effects in mouse models, inhibiting carrageenan-induced edema and oxazolone-induced contact sensitivity .
  • Key Differences :
    • The 2,4-dimethoxy configuration in MZO-2 may alter receptor selectivity compared to the 2,3-dimethoxy arrangement in the target compound.
    • The absence of a urea bridge in MZO-2 suggests divergent mechanisms of action.

M100907 (α-(2,3-Dimethoxyphenyl)-1-[2-(4-Fluorophenylethyl)]-4-piperidinemethanol)

  • Structural Features: Phenyl Substituents: 2,3-Dimethoxy (shared with the target compound). Core Structure: Piperidine methanol (vs. urea and oxazole in the target).
  • Biological Activity :
    • Potent serotonin 5-HT₂A receptor antagonist with high selectivity over other receptors (e.g., 5-HT₂C) .
  • Key Differences: Replacement of the urea-oxazole chain with a piperidine-fluorophenyl group likely enhances CNS penetration, making M100907 suitable for neuropsychiatric applications.

2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

  • Structural Features :
    • Phenyl Substituents : 3,4-Dimethoxy (vs. 2,3-dimethoxy in the target).
    • Functional Groups : Carbamoyl and ammonium chloride (vs. urea and oxazole).
  • Synthetic Context: Intermediate in isoquinoline alkaloid synthesis, highlighting the role of methoxy groups in directing synthetic pathways .
  • Key Differences :
    • 3,4-Dimethoxy substitution is common in natural alkaloids (e.g., papaverine), whereas 2,3-dimethoxy is more prevalent in synthetic ligands.

Structural and Functional Analysis Table

Compound Name Phenyl Substituents Heterocycle/Chain Key Functional Groups Reported Activity Reference
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea 2,3-Dimethoxy 3-Methyl-1,2-oxazol-5-yl ethyl Urea Not reported -
MZO-2 2,4-Dimethoxy 3-Methyl-1,2-oxazol-5-yl Ethanimidate, Carbamoyl Anti-inflammatory (in vivo)
M100907 2,3-Dimethoxy Piperidine-fluorophenyl Piperidinemethanol 5-HT₂A antagonist
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride 3,4-Dimethoxy Carbamoylpropyl Ammonium chloride Alkaloid synthesis intermediate

Research Implications and Gaps

  • Methoxy Positional Effects: The 2,3-dimethoxy configuration in the target compound and M100907 may favor interactions with aromatic amino acid residues in receptors (e.g., serotonin receptors), whereas 2,4- or 3,4-dimethoxy groups (as in MZO-2 and ) could alter binding kinetics .
  • Oxazole Contributions : The 3-methyl-1,2-oxazole moiety in the target compound and MZO-2 may improve metabolic stability compared to piperidine or alkyl chains in other analogs.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H20N4O3
  • Molecular Weight : 316.36 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : COC1=C(C=CC(=C1OC)C(=O)NCCN=C(N)N)C(=O)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The urea moiety facilitates hydrogen bonding and hydrophobic interactions with target proteins, potentially modulating enzymatic activities and receptor functions. Specific pathways affected include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit c-Jun N-terminal kinases (JNKs), which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Apoptosis Induction : Studies indicate that derivatives of oxazole compounds can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .

Anticancer Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 pathway
U937 (Leukemia)8.50Caspase activation leading to cell death
PANC-1 (Pancreatic Cancer)12.00Inhibition of growth via cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although detailed data on specific MIC values remain scarce.

Case Studies

  • Study on MCF-7 Cells :
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .
  • Oxazole Derivative Research :
    • Research on oxazole derivatives demonstrated that modifications in the structure can significantly enhance biological activity. For instance, substituents on the oxazole ring were found to affect the potency against cancer cell lines .

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